Product packaging for endo-BCN-NHS carbonate(Cat. No.:CAS No. 1426827-79-3)

endo-BCN-NHS carbonate

Cat. No.: B3027895
CAS No.: 1426827-79-3
M. Wt: 291.30 g/mol
InChI Key: SKTDJYHCSCYLQU-FOSCPWQOSA-N
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Description

Contextualization of Bioorthogonal Ligation Reactions in Chemical Biology

Bioorthogonal ligation reactions are indispensable tools in chemical biology, allowing for the selective modification and visualization of biomolecules such as proteins, glycans, and lipids within their native complex environments. wikipedia.orgstanford.educas.org These reactions must be fast, highly selective, and non-toxic to living systems. wikipedia.orgresearchgate.netnih.govspringernature.comnih.govacs.orgnih.gov Early methods like the Staudinger ligation paved the way, but the need for improved kinetics and biocompatibility drove the development of new click chemistry strategies. wikipedia.org

Historical Development and Evolution of Catalyst-Free Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, reliable, and simple to perform. acs.orgwikipedia.orgpcbiochemres.com While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient click reaction, the toxicity of copper ions limits its application in live biological systems. wikipedia.orgpcbiochemres.comnobelprize.orgbiochempeg.comiris-biotech.de This limitation spurred the development of catalyst-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgwikipedia.orgpcbiochemres.comnobelprize.orgiris-biotech.dethieme-connect.desigmaaldrich.comnih.gov SPAAC utilizes the inherent strain energy of cyclic alkynes to drive the reaction with azides, forming stable triazoles without the need for a metal catalyst. acs.orgthieme-connect.desigmaaldrich.com This breakthrough, significantly advanced by Carolyn Bertozzi's group, enabled click chemistry applications in living cells and organisms. pcbiochemres.comnobelprize.orgbiochempeg.com

Specific Role of Bicyclo[6.1.0]nonyne (BCN) Derivatives in Bioorthogonal Strategies

Bicyclo[6.1.0]nonyne (BCN) derivatives have emerged as prominent strained alkynes for catalyst-free bioorthogonal reactions, particularly SPAAC and strain-promoted alkyne-nitrone cycloadditions (SPANC). pcbiochemres.combiochempeg.comuochb.czsynaffix.comsichem.de The bicyclo[6.1.0]non-4-yne structure incorporates significant ring strain, which enhances its reactivity towards azides and other 1,3-dipoles. nih.govsynaffix.com BCN derivatives offer a balance between strain-promoted reactivity and stability, making them suitable for biological applications. wikipedia.orgsynaffix.com Their synthesis, often involving the cyclopropanation of 1,5-cyclooctadiene, has been a subject of research to improve efficiency and stereoselectivity. nih.govsynaffix.comresearchgate.netrsc.org Functionalized BCN derivatives have been successfully applied in labeling proteins and glycans, as well as in cellular imaging. uochb.czsynaffix.comnih.gov Compared to other cyclooctyne (B158145) systems like dibenzocyclooctyne (DBCO), BCN can exhibit favorable reaction kinetics and potentially reduced non-specific binding due to lower lipophilicity in some derivatives. synaffix.com

Significance of Succinimidyl Ester (OSu) Functionalization in BCN-Osu for Amine Reactivity

BCN-Osu is a specific BCN derivative featuring a succinimidyl ester (OSu) functional group. nih.govchemicalbook.comchemsrc.com The succinimidyl ester is a highly reactive activated ester commonly used to covalently modify molecules containing primary amine groups. labmartgh.comlumiprobe.comnih.govlumiprobe.com This reaction, often carried out in buffered aqueous solutions near physiological pH (pH 8.3-8.5), forms a stable amide bond. lumiprobe.comnih.gov

The incorporation of the OSu ester into BCN-Osu provides a facile handle for conjugating the bioorthogonal BCN moiety to amine-containing biomolecules such as proteins, peptides, and modified nucleic acids. labmartgh.comlumiprobe.comnih.gov This allows researchers to introduce the strained alkyne "handle" onto a molecule of interest, which can then participate in subsequent catalyst-free click reactions with azide- or tetrazine-functionalized probes or targets. The OSu functionalization thus bridges the gap between the bioorthogonal click chemistry and the vast array of biomolecules that can be functionalized via their abundant amine groups.

Detailed research findings highlight the efficiency of NHS (N-Hydroxysuccinimide) esters, including those structurally similar to the OSu in BCN-Osu, in reacting with primary amines under mild conditions. lumiprobe.comnih.gov The reaction is pH-dependent, with optimal efficiency typically observed in slightly alkaline conditions to ensure the amine group is deprotonated and nucleophilic, while minimizing hydrolysis of the ester. lumiprobe.comnih.gov

The synthesis of BCN-Osu involves incorporating the succinimidyl carbonate group onto a BCN scaffold, creating a molecule designed for the efficient and catalyst-free labeling of amine-containing compounds and biomolecules with the BCN moiety for subsequent copper-free click reactions with azide-tagged partners. chemicalbook.comchemsrc.com

Here is a table summarizing key properties and reactivity:

FeatureDescriptionRelevance to BCN-Osu
BCN Moiety Strained bicyclo[6.1.0]non-4-yne ring. synaffix.comEnables catalyst-free click reactions (SPAAC, SPANC). pcbiochemres.combiochempeg.comsynaffix.com
OSu Moiety Succinimidyl ester. nih.govchemicalbook.comHighly reactive towards primary amines. labmartgh.comlumiprobe.comnih.gov
Reactivity (BCN) Undergoes [3+2] cycloaddition with azides (SPAAC) and [3+2] with nitrones (SPANC). acs.orgthieme-connect.desynaffix.comAllows conjugation with azide- or tetrazine-labeled molecules in biological systems. pcbiochemres.combiochempeg.comsynaffix.com
Reactivity (OSu) Reacts with primary amines to form stable amide bonds. labmartgh.comlumiprobe.comnih.govFacilitates the attachment of the BCN handle to amine-containing biomolecules. labmartgh.comlumiprobe.comnih.gov
Reaction Conditions BCN reactions are catalyst-free and occur under mild conditions. biochempeg.comsynaffix.com OSu reactions typically occur in buffered aqueous solutions at slightly alkaline pH. lumiprobe.comnih.govCompatible with biological environments. biochempeg.comsynaffix.comlumiprobe.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO5 B3027895 endo-BCN-NHS carbonate CAS No. 1426827-79-3

Properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDJYHCSCYLQU-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426827-79-3
Record name rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate
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Mechanistic and Kinetic Studies of Bcn Osu Bioorthogonal Reactions

Reaction Mechanism and Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with BCN-Osu

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a widely used bioorthogonal reaction that proceeds between a strained alkyne, such as BCN, and an azide (B81097), without the need for a cytotoxic copper catalyst. wikipedia.orgbroadpharm.comacs.org The driving force for this reaction is the release of ring strain in the cyclic alkyne. broadpharm.comnih.gov BCN, with its fused cyclopropane (B1198618) ring, possesses significant ring strain, contributing to its reactivity in SPAAC. nih.govnih.gov

The SPAAC reaction with BCN-Osu involves the [3+2] cycloaddition between the alkyne of the BCN moiety and an azide. This cycloaddition forms a stable triazole product. The mechanism is a concerted pericyclic reaction. acs.org

Kinetic studies have shown that the reaction rate of SPAAC with BCN can be influenced by the electronic properties of the azide. Electron-withdrawing substituents on the azide can accelerate the reaction rate with BCN. nih.govnih.gov For instance, aromatic azides have been shown to react faster with BCN compared to benzyl (B1604629) azide. nih.govnih.gov One study indicated that BCN reacts with phenyl azides via an inverse-electron demand mechanism, driven by the interaction between the HOMO of BCN and the LUMO of the azide. nih.gov

While the exact rate constant for BCN-Osu specifically reacting with various azides isn't universally reported for the Osu activated form, studies on BCN derivatives provide insight. The reaction rate of SPAAC with BCN can be enhanced significantly using electron-deficient aromatic azides. ru.nl Compared to other strained cyclooctynes like DIBAC, BCN shows different reactivity trends depending on the azide structure. nih.govnih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactions Involving BCN Derivatives

Inverse Electron Demand Diels-Alder (IEDDA) reactions, particularly the ligation between tetrazines and strained alkenes or alkynes, are known for their exceptionally fast kinetics, making them highly valuable in bioorthogonal chemistry. wikipedia.orgbroadpharm.comresearchgate.netrsc.orgnih.gov BCN derivatives can participate as dienophiles in IEDDA reactions with electron-poor dienes like tetrazines. ru.nlresearchgate.net

Investigation of Tetrazine-BCN Ligation Mechanisms and Rate Constants

The reaction between tetrazines and BCN derivatives proceeds via an IEDDA cycloaddition followed by a retro-Diels-Alder reaction that extrudes nitrogen gas, resulting in a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. wikipedia.orgresearchgate.net This nitrogen extrusion makes the reaction irreversible. wikipedia.org

The kinetics of tetrazine-BCN ligation are influenced by the substituents on both the tetrazine and the BCN derivative. Electron-poor tetrazines and electron-rich dienophiles (like strained alkynes) favor faster reaction rates, consistent with the principles of IEDDA. researchgate.netrsc.orgnih.gov

Reported second-order rate constants for tetrazole-BCN ligation reactions range from 11,400 M⁻¹ s⁻¹ to 39,200 M⁻¹ s⁻¹, with specific tetrazole structures exhibiting faster kinetics. nih.gov While fast, these rates can be slower than many tetrazine-trans-cyclooctene (TCO) ligation reactions, which can reach up to 10⁶ M⁻¹s⁻¹. broadpharm.comnih.govacs.org However, BCN offers advantages in terms of stability compared to TCO, which can isomerize. acs.org

Studies have explored the reaction rates of BCN with various tetrazines, with reported second-order rate constants ranging from 0.58 up to 125 M⁻¹ s⁻¹ depending on the tetrazine structure. acs.org

Analysis of Strain-Promoted Oxidation-Controlled Cycloaddition (SPOCQ) with BCN-Osu Derivatives

The Strain-Promoted Oxidation-Controlled Cyclooctyne (B158145)–1,2-Quinone Cycloaddition (SPOCQ) is another bioorthogonal reaction that involves the rapid [4+2] cycloaddition between a strained alkyne or alkene and a 1,2-quinone. ru.nlwur.nl This reaction follows an inverse electron-demand Diels-Alder mechanism and is initiated by the oxidation of a latent precursor (like a catechol or tyrosine residue) to generate the reactive 1,2-quinone. ru.nlwur.nlresearchgate.net

BCN derivatives, including those introduced via BCN-Osu conjugation, can participate in SPOCQ reactions. ru.nlacs.org The reaction between 1,2-quinones and BCN is notably fast. ru.nlwur.nl

Kinetic studies using stopped-flow UV-Vis spectroscopy have quantified the reaction rates of SPOCQ. For example, a study showed that a BCN derivative (BCN-OH) reacted with a model ortho-quinone with a second-order rate constant of 1824 M⁻¹ s⁻¹. wur.nl This rate was significantly faster than the reaction with a strained alkene like TCO-OH. wur.nl The SPOCQ reaction with BCN has been described as an entropy-controlled reaction. wur.nl

Chemo- and Regioselectivity in BCN-Mediated Bioorthogonal Transformations

Chemoselectivity refers to the preferential reaction of a functional group in the presence of other reactive functionalities, while regioselectivity describes the preferential formation of one structural isomer over others. slideshare.net BCN-mediated bioorthogonal reactions exhibit high chemoselectivity within biological environments due to the inherent inertness of the strained alkyne towards most native biological molecules. wikipedia.orgnews-medical.net The reaction partners (azides or tetrazines) are also designed to be largely unreactive with biological functional groups. wikipedia.orgnews-medical.net

In the context of SPAAC, the reaction between unsymmetrical alkynes and azides can potentially yield two regioisomers (1,4- and 1,5-disubstituted triazoles). However, symmetrical cyclooctynes like BCN are expected to form a single regioisomer upon cycloaddition with azides, which can be advantageous for simplifying reaction outcomes in complex biological settings. wikipedia.org

For IEDDA reactions with tetrazines, the reaction with unsymmetrical dienophiles can also lead to regiochemical issues. However, the reaction of symmetrical BCN with tetrazines generally leads to a single regiochemical outcome in the initial cycloaddition step, although subsequent transformations (like the retro-Diels-Alder) determine the final stable product. nih.gov

Studies have demonstrated the ability to achieve orthogonal labeling using BCN-mediated reactions alongside other bioorthogonal chemistries by exploiting differences in reactivity and steric properties. nih.govru.nl For example, the less bulky nature of BCN compared to other cyclooctynes like DBCO can influence its reactivity and allow for selective labeling in the presence of different azide types. nih.gov

Computational and Spectroscopic Analyses of BCN-Osu Reaction Pathways and Intermediates

Computational methods, such as Density Functional Theory (DFT) calculations, and spectroscopic techniques are valuable tools for understanding the detailed mechanisms, transition states, and intermediates involved in BCN-mediated bioorthogonal reactions. nih.govwur.nlrsc.orgnih.govbarc.gov.in

DFT calculations have been employed to investigate the reaction pathways and activation energies of SPAAC reactions involving BCN. These studies have provided insights into how the electronic properties of the azide partner influence the reaction mechanism (e.g., normal vs. inverse electron demand) and kinetics. nih.govrsc.org Computational analysis has supported experimental observations regarding the relative reactivity of BCN with different azides. nih.gov

Spectroscopic methods, including UV-Vis spectroscopy and potentially techniques like NMR or mass spectrometry, can be used to monitor the progress of BCN reactions, identify transient intermediates, and determine reaction kinetics. ru.nlwur.nlnih.govbarc.gov.in Stopped-flow UV-Vis spectroscopy, for instance, has been successfully applied to measure the fast reaction rates of SPOCQ reactions involving BCN derivatives. wur.nl While direct spectroscopic observation of highly transient intermediates in these fast bioorthogonal reactions can be challenging, computational studies can help predict their structures and properties. rsc.orgbarc.gov.in

Applications of Bcn Osu in Advanced Bioconjugation and Chemical Biology

Protein Engineering and Site-Specific Protein Labeling

BCN-Osu and related BCN derivatives are instrumental in protein engineering, enabling the site-specific labeling of proteins for a wide range of applications, from visualizing protein localization to creating antibody-drug conjugates. axispharm.combiosearchtech.com These methods provide precise control over the location of modification, which is crucial for preserving protein function and for sophisticated biophysical studies. nih.gov

A sophisticated method for achieving site-specific protein modification involves expanding the genetic code to incorporate unnatural amino acids (UAAs) bearing a BCN group directly into the polypeptide chain during protein synthesis. nih.govfrontiersin.org This technique provides ultimate control over the label's position.

The process relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. researchgate.net This engineered enzyme specifically recognizes the BCN-containing amino acid and attaches it to its cognate suppressor tRNA, which is engineered to recognize a nonsense codon, typically the amber stop codon (UAG). nih.gov When this system is introduced into a host cell (such as E. coli or mammalian cells), the ribosome reads the UAG codon in the target gene not as a stop signal, but as an instruction to incorporate the BCN-amino acid. nih.govnih.gov

Researchers have successfully evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pairs to direct the efficient, site-specific incorporation of BCN-containing amino acids into proteins in both E. coli and live mammalian cells. nih.gov This allows for the production of proteins with a single, precisely placed BCN handle, ready for bioorthogonal conjugation to any azide-modified molecule of interest. nih.govresearchgate.net

Table 1: Key Components for Genetic Incorporation of BCN-Amino Acids

Component Function Key Feature
BCN-Amino Acid Unnatural amino acid building block Contains the BCN moiety for copper-free click chemistry.
Amber (UAG) Codon Repurposed stop codon Engineered into the gene of interest at the desired labeling site. nih.gov
Suppressor tRNA Engineered transfer RNA Recognizes the UAG codon and carries the BCN-amino acid. frontiersin.org

| Aminoacyl-tRNA Synthetase | Engineered enzyme | Specifically charges the suppressor tRNA with the BCN-amino acid. nih.govresearchgate.net |

Post-translational modifications (PTMs) are crucial for regulating protein function, and their dysregulation is associated with numerous diseases. nih.govmdpi.com BCN-Osu conjugates are valuable tools in proteomics workflows designed to identify and quantify PTMs. nih.gov

A common strategy involves using a probe that selectively reacts with a specific PTM and also contains an azide (B81097) group. After labeling proteins in a cell lysate, a reporter molecule containing a BCN group and an enrichment tag (like biotin) is added. The BCN group on the reporter "clicks" onto the azide group of the PTM probe. The biotin (B1667282) tag then allows for the affinity purification of the modified proteins, which can be subsequently identified and quantified by mass spectrometry. nih.gov This approach enables the enrichment and profiling of various PTMs, including glycosylation, ubiquitination, and acetylation, from complex biological samples. yale.eduexlibrisgroup.com

Oxidative stress can lead to various oxidative PTMs, which can alter protein function and are implicated in aging and disease. nih.gov Identifying the specific proteins that undergo these modifications is key to understanding their pathological roles. BCN-containing probes facilitate the labeling and enrichment of these often low-abundance proteins.

For instance, to identify proteins with nitrotyrosine modifications (a marker of oxidative stress), a workflow can be employed where an antibody-based enrichment is used. nih.gov In a chemical reporter strategy, a probe bearing an azide could be used to react with an oxidative modification. Subsequently, a BCN-biotin conjugate can be used to click onto the azide, allowing for the enrichment of these oxidatively modified proteins via streptavidin affinity chromatography. researchgate.net These enriched proteins are then digested and analyzed by mass spectrometry to identify the specific sites of modification. nih.gov This methodology is essential for advancing redox proteomics and identifying biomarkers of oxidative stress.

BCN-Osu enables straightforward protein conjugation both in controlled in vitro settings and within the complex environment of living cells (in vivo).

In Vitro Conjugation: This strategy is typically used with purified proteins. The protein of interest is incubated with BCN-Osu in a suitable buffer. The Osu ester reacts with primary amines (the ε-amine of lysine (B10760008) side chains and the N-terminus) on the protein surface, forming a stable amide bond and attaching the BCN handle. researchgate.net Because lysine residues are often abundant, this can result in multiple BCN groups being attached. The BCN-functionalized protein can then be purified and reacted with any azide-containing molecule, such as a fluorescent dye, a drug molecule, or a PEG chain, in a highly specific SPAAC reaction. nih.gov

In Vivo Conjugation: Labeling proteins directly within living cells presents greater challenges due to the presence of countless other biomolecules. nii.ac.jp Site-specific labeling is often preferred to avoid off-target effects. The genetic encoding of a BCN-amino acid (as described in 4.1.1) is an ideal method for introducing a single BCN handle onto a target protein in vivo. nih.gov Once the protein is expressed, an azide-modified probe (e.g., a fluorescent dye) that can permeate the cell membrane is introduced. This probe will then selectively react with the BCN group on the target protein, allowing for real-time imaging and tracking of the protein's localization and dynamics within the cell. acs.org

Nucleic Acid Modification and Oligonucleotide Conjugation

The precise modification of nucleic acids is vital for applications in diagnostics, therapeutics, and nanotechnology. beilstein-journals.org BCN-Osu itself is not directly used in solid-phase synthesis, but BCN moieties are incorporated using specialized chemical building blocks, enabling the creation of oligonucleotide conjugates with diverse functionalities. biosearchtech.com

The gold standard for creating synthetic DNA and RNA is solid-phase synthesis using phosphoramidite (B1245037) chemistry. twistbioscience.com This automated, cyclical process allows for the sequential addition of nucleotide building blocks to a growing oligonucleotide chain. To incorporate a BCN group at a specific position, a BCN-containing phosphoramidite is used in place of a standard nucleotide phosphoramidite during one of the synthesis cycles. researchgate.net

These specialized phosphoramidites contain the BCN moiety attached to the phosphoramidite group via a linker. They can be designed to add the BCN group to the 5' end of the oligonucleotide or, if based on a modified nucleoside, at an internal position. biosearchtech.com Incorporation at the 3' end is also possible using a BCN-modified solid support. genelink.com

A critical consideration is the stability of the BCN group to the chemicals used during the synthesis cycle. For example, the BCN moiety can be unstable to the trichloroacetic acid often used for the detritylation step, necessitating the use of a milder acid like dichloroacetic acid. researchgate.net Once synthesis is complete, the BCN-modified oligonucleotide is cleaved from the support and deprotected. The resulting oligonucleotide possesses a reactive handle for copper-free click conjugation to azide-modified molecules, such as peptides, dyes, or therapeutic agents. nih.gov

Table 2: Typical Steps in Solid-Phase Synthesis for BCN Incorporation

Step Description Relevance to BCN Incorporation
1. Detritylation Removal of the 5'-hydroxyl protecting group (DMT) from the growing chain. Requires careful selection of acid (e.g., dichloroacetic acid) to avoid degrading the BCN moiety. researchgate.net
2. Coupling The BCN-phosphoramidite is activated and reacts with the 5'-hydroxyl group. This is the step where the BCN group is covalently incorporated into the oligonucleotide backbone.
3. Capping Unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles. Standard procedure to prevent failure sequences.
4. Oxidation The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Standard procedure to stabilize the newly formed internucleotide bond.

| 5. Cleavage/Deprotection | The completed oligonucleotide is cleaved from the solid support and protecting groups are removed. | Conditions must be compatible with the stability of the BCN group. |

Applications in Oligonucleotide Biotinylation and Fluorescent Labeling using BCN-Osu

The site-specific modification of oligonucleotides with reporter molecules such as biotin and fluorescent dyes is crucial for a multitude of applications in chemical biology and diagnostics. The use of Bicyclononyne-N-hydroxysuccinimidyl ester (BCN-Osu) facilitates these modifications through copper-free click chemistry, offering a bioorthogonal and highly efficient method for labeling. This approach involves the reaction of a BCN-modified oligonucleotide with an azide-containing reporter molecule.

Biotinylation of oligonucleotides is a fundamental technique for their immobilization onto streptavidin-coated surfaces, purification, and detection. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between a BCN-functionalized oligonucleotide and an azide-modified biotin provides a robust and rapid conjugation method. For instance, a 5'-BCN-modified oligonucleotide can be quantitatively conjugated to desthiobiotin azide in a short period, demonstrating the utility of this approach for high-yielding biotinylation under mild conditions. nih.gov This copper-free method is particularly advantageous as it avoids the potential for copper-induced degradation of the oligonucleotide, a known issue with copper-catalyzed click chemistry. conju-probe.com

Similarly, fluorescent labeling of oligonucleotides is essential for their application as probes in techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging. BCN-Osu can be utilized to incorporate the BCN handle into an oligonucleotide, which can then be reacted with a variety of azide-functionalized fluorescent dyes. mdpi.com This strategy allows for the efficient and specific attachment of fluorophores to the 5' or 3' end, or even internally within the oligonucleotide sequence. The resulting fluorescently labeled oligonucleotides are critical tools for visualizing and quantifying nucleic acids in complex biological systems.

The versatility of BCN-based labeling is highlighted by its compatibility with standard solid-phase phosphoramidite chemistry, enabling the direct incorporation of the BCN moiety during automated oligonucleotide synthesis. nih.govmdpi.com This streamlined process simplifies the production of BCN-modified oligonucleotides ready for subsequent conjugation reactions.

Table 1: Examples of BCN-Osu Applications in Oligonucleotide Labeling

Application Reporter Molecule Key Feature Reference
Biotinylation Desthiobiotin azide High-yield, copper-free conjugation nih.gov

Oligonucleotide Dimerization and Attachment to Polymeric Scaffolds via BCN Chemistry

Beyond the attachment of small molecule reporters, BCN chemistry is a powerful tool for the construction of more complex oligonucleotide architectures, including dimers and oligonucleotide-polymer conjugates. These structures are of significant interest in the fields of nanotechnology, materials science, and therapeutic development.

Oligonucleotide dimerization can be achieved by reacting a BCN-functionalized oligonucleotide with an azide-functionalized counterpart. This copper-free click reaction proceeds with high efficiency to form a stable triazole linkage, effectively joining the two oligonucleotide strands. mdpi.com This method allows for the precise assembly of defined oligonucleotide dimers with controlled orientation and spacing, which can be utilized in the construction of DNA-based nanostructures and as components in diagnostic assays. nih.gov

The attachment of oligonucleotides to polymeric scaffolds is another important application of BCN chemistry, enabling the development of novel biomaterials with tailored properties. rsc.org For instance, BCN-modified oligonucleotides can be conjugated to azide-functionalized polymers, such as poly(ethylene glycol) (PEG) or electroconductive polymers like poly(3-hexylthiophene) (P3HT). mdpi.com This covalent attachment can improve the solubility and biocompatibility of synthetic polymers and allows for the creation of materials that can specifically recognize and bind to complementary nucleic acid sequences. mdpi.com Such functionalized polymers have potential applications in biosensing, drug delivery, and tissue engineering. rsc.orgbiosearchtech.com The ability to attach oligonucleotides to solid surfaces, like glass or silicon, is also crucial for the fabrication of microarrays and other diagnostic devices. biosearchtech.com

The key advantage of using BCN chemistry for these applications lies in its bioorthogonality and efficiency, allowing for the conjugation to occur in the presence of other functional groups without the need for a toxic copper catalyst. biosearchtech.com

Glycan Engineering and Cell Surface Modification

Metabolic Glycoengineering for Cell Surface Introduction of BCN-Reactive Handles

Metabolic glycoengineering (MGE) is a powerful technique that enables the introduction of unnatural monosaccharides bearing bioorthogonal chemical reporters into the glycan structures on the surface of living cells. nih.govfrontiersin.orgrsc.org This is achieved by hijacking the cell's own biosynthetic pathways. manchester.ac.uk By feeding cells with a peracetylated azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), the azide group is presented on the cell surface as part of the sialic acid residues of glycans. frontiersin.orgmanchester.ac.uk

Once the azide groups are displayed on the cell surface, they serve as chemical handles for subsequent bioorthogonal ligation reactions. BCN-Osu can be used to conjugate molecules of interest to these azide-modified glycans via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. frontiersin.org This strategy allows for the specific and covalent attachment of a wide range of probes, including fluorescent dyes, biotin, or even larger entities like polymers and nanoparticles, directly onto the cell surface. manchester.ac.uk This method has been shown to be effective in various cell types and even in living organisms. frontiersin.org

The introduction of BCN-reactive handles through MGE provides a versatile platform for studying glycan biology, tracking cell populations, and engineering cellular interfaces for therapeutic and diagnostic purposes. nih.govfrontiersin.org For example, this approach can be used to artificially target T cells to tumor cells by introducing azides onto the T-cell surface and then attaching a tumor-targeting ligand via a BCN linker. frontiersin.org

Cell Surface Glycan Remodeling through BCN-Mediated Ligation

Following the successful introduction of azide handles onto the cell surface via metabolic glycoengineering, BCN-mediated ligation allows for the precise remodeling of the cell's glycan landscape. nih.govmit.edu This process involves the covalent attachment of specific molecules to the azide-bearing glycans, thereby altering their structure and function.

This "glycan editing" can be used to modulate cell-cell interactions, probe the function of specific glycans, or introduce novel functionalities to the cell surface. nih.govrsc.org For example, by clicking BCN-functionalized molecules onto cell surface azides, researchers can study the impact of specific glycan modifications on receptor binding and signaling pathways. rsc.org This technique provides a powerful tool to investigate the complex roles of glycans in health and disease. rsc.orgnih.gov

A key application of this technology is in the development of cell-based therapies. For instance, the surface of therapeutic cells can be modified with BCN-conjugated targeting ligands to enhance their homing to specific tissues or disease sites. frontiersin.org Furthermore, the attachment of immunomodulatory molecules via BCN-ligation can be used to alter the interaction of cells with the immune system.

The combination of metabolic glycoengineering and BCN-mediated ligation offers a highly specific and versatile approach for cell surface remodeling, opening up new avenues for both fundamental research and the development of novel therapeutic strategies. nih.govrsc.org

Polymeric Material Functionalization and Hydrogel Fabrication

Design and Fabrication of Bioorthogonally Cross-Linked Hydrogels with BCN-Functionalized Polymers

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications such as tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tissue-like properties. nih.govmdpi.comnih.gov The formation of hydrogels requires the cross-linking of polymer chains, and bioorthogonal chemistries, particularly those involving BCN, have emerged as powerful tools for their fabrication. ul.ie

BCN-functionalized polymers can be cross-linked with azide-functionalized polymers via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to form stable hydrogels. nih.gov This method of cross-linking is highly specific and can be performed under physiological conditions, making it ideal for encapsulating living cells. acs.orgru.nl The gelation kinetics can be tuned by varying the concentration and reactivity of the BCN and azide groups. acs.org For example, hydrogels formed from the reaction of BCN-functionalized poly(ethylene)glycol (PEG) with azide-functionalized PEG can gel within minutes. acs.orgru.nl

This approach allows for the creation of hydrogels with well-defined and tunable mechanical and biochemical properties. nih.gov For instance, by incorporating cell-adhesive ligands (e.g., RGD peptides) and enzymatically degradable sequences into the polymer backbone, hydrogels can be designed to support cell adhesion, proliferation, and migration. acs.orgru.nl The modular nature of this system allows for the independent control of matrix stiffness and ligand density, which is crucial for studying cell-matrix interactions. nih.gov

Furthermore, the bioorthogonality of the BCN-azide reaction enables the post-fabrication functionalization of the hydrogel. If an excess of azide groups is used during the initial cross-linking, the resulting hydrogel will have available azide handles that can be used to attach other BCN-functionalized molecules, such as fluorescent probes or growth factors, even in the presence of encapsulated cells. nih.gov

Table 2: Comparison of Bioorthogonal Cross-linking Chemistries for Hydrogel Formation

Reaction Dienophile/Alkene Diene/Dipole Gelation Time Reference
SPAAC BCN Azide Minutes acs.org
SPAAC DBCO Azide Minutes acs.org
IEDDA TCO Tetrazine Seconds acs.org

This table illustrates that while other bioorthogonal reactions can be used for hydrogel formation, the BCN-azide reaction offers a favorable balance of rapid gelation kinetics and stability, making it a valuable tool for creating cytocompatible and functional hydrogels. acs.orgnih.gov

Surface Functionalization of Polymersomes and Other Biomimetic Materials Using BCN-Osu

Polymersomes are self-assembled vesicles composed of amphiphilic block copolymers that form a bilayer structure, mimicking natural cell membranes. Their biocompatibility, stability, and tunable properties make them attractive candidates for applications in drug delivery and diagnostics. nih.govresearchgate.net The ability to functionalize the surface of polymersomes is crucial for their in vivo applications, enabling targeting to specific cells or tissues and improving their pharmacokinetic profiles. nih.gov

BCN-Osu provides a versatile strategy for the surface modification of polymersomes and other biomimetic materials. The process typically involves a two-step approach. First, polymersomes are assembled using block copolymers that incorporate amine-functionalized hydrophilic blocks. The primary amine groups on the polymersome surface are then reacted with BCN-Osu, leading to the covalent attachment of the BCN moiety via a stable amide bond. This BCN-functionalized surface is then ready for the subsequent attachment of various azide-containing molecules through the SPAAC reaction.

This methodology has been employed to decorate polymersome surfaces with a variety of functional groups. For instance, dendritic polymers with a focal point alkyne have been conjugated to azide-functionalized polymersomes to alter the surface chemistry and cellular uptake of the vesicles. rsc.orgresearchgate.net While this example uses the inverse azide-alkyne orientation, the principle of using SPAAC for surface modification is the same. By utilizing BCN-Osu, amine-functionalized polymersomes can be readily converted into a platform for attaching azide-modified targeting ligands, such as antibodies or peptides, to direct the polymersomes to specific cell types. nih.govresearchgate.net

The functionalization of poly(2-methyl-2-oxazoline)-block-poly(dimethylsiloxane) (PMOXA-b-PDMS) polymersomes has been demonstrated using a combination of SPAAC and other click chemistry reactions for surface immobilization. researchgate.net This highlights the modularity of the approach, where BCN-Osu can be used to introduce the BCN handle for subsequent bioorthogonal conjugations.

MaterialFunctionalization StrategyAttached MoietyApplication
PolymersomesBCN-Osu conjugation to amine-functionalized block copolymers followed by SPAACAzide-modified targeting ligands (e.g., antibodies, peptides)Targeted drug delivery, cellular imaging
Biomimetic SurfacesImmobilization of BCN-functionalized molecules via amine couplingAzide-containing biomolecules or polymersBiosensors, biocompatible coatings
Polymeric NanoparticlesSurface modification with BCN-OsuAzide-tagged fluorophores or drugsDiagnostics, controlled release

Development of Advanced Molecular Probes and Imaging Agents

The unique reactivity of the BCN group has been harnessed to develop a new generation of molecular probes and imaging agents for studying biological processes with high specificity and sensitivity. BCN-Osu plays a crucial role in the synthesis of these probes by enabling the facile incorporation of the BCN handle.

Fluorogenic probes are molecules that exhibit a significant increase in fluorescence intensity upon reacting with a specific target. This "turn-on" response is highly desirable for biological imaging as it minimizes background signal and allows for wash-free detection. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkyne, such as BCN, has been widely exploited for developing fluorogenic probes. rsc.org

In a typical design, a fluorophore is quenched by a nearby tetrazine moiety. Upon reaction with a BCN-containing molecule, the tetrazine is consumed, leading to the disruption of the quenching mechanism and a subsequent increase in fluorescence. rsc.orgrsc.org BCN has been identified as an excellent reaction partner for these tetrazine-based probes, exhibiting both high reaction rate constants and significant fluorescence turn-on ratios. rsc.org

Researchers have designed and synthesized two-photon excitable fluorogenic probes that react with BCN. rsc.orgchemrxiv.org These probes emit in the red region of the spectrum, which is advantageous for deep-tissue imaging. The reaction kinetics of these probes with BCN have been characterized, with some candidates displaying impressive second-order rate constants. rsc.org

Probe TypeReaction PartnerKey FeaturesApplication
Tetrazine-quenched fluorophoreBCNHigh turn-on ratio, fast kineticsLive-cell imaging, tracking of BCN-labeled biomolecules
Two-photon excitable probeBCNRed emission, suitable for deep-tissue imagingIn vivo imaging
Dual-color probesBCN-functionalized dyesRatiometric sensing, multiplexed detectionAdvanced cellular imaging

BCN-Osu can be utilized to label proteins or other amine-containing biomolecules with the BCN group, which can then be detected in living cells using these fluorogenic tetrazine probes. This allows for the specific visualization and tracking of the labeled biomolecule of interest. nih.govresearchgate.net

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules or other ligands within a complex biological sample. nih.govnih.gov A typical photoaffinity probe consists of a ligand of interest, a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment. nih.gov Upon photoactivation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding protein. nih.gov

BCN-Osu can be integrated into PAL strategies to provide a versatile and modular approach for probe design. Instead of synthesizing a complete photoaffinity probe with a reporter tag, a "minimal" probe containing only the ligand and the photoreactive group can be synthesized with an azide handle. In parallel, BCN-Osu can be used to modify a reporter molecule, such as biotin or a fluorophore, with a BCN group.

After the photo-crosslinking event in a cell lysate or living cells, the azide-modified probe, now covalently attached to its target protein, can be selectively "clicked" to the BCN-functionalized reporter molecule via SPAAC. This post-labeling strategy offers several advantages, including the ability to use smaller, more cell-permeable photoaffinity probes and the flexibility to choose different reporter tags for various downstream applications. While direct examples of BCN-Osu in published PAL studies are not yet widespread, its utility in this context is based on the well-established principles of bioorthogonal chemistry. researchgate.netprinceton.edu

Chemical proteomics aims to elucidate the interactions between small molecules and proteins on a proteome-wide scale. mdpi.comresearchgate.net This information is invaluable for drug discovery, target validation, and the identification of biomarkers. mdpi.comnih.gov Affinity-based protein profiling is a common chemical proteomics strategy where a small molecule "bait" is used to capture its interacting proteins from a cell lysate.

BCN-Osu can be instrumental in the generation of affinity probes for chemical proteomics. A bait molecule, such as a drug candidate or a metabolite, can be functionalized with an amine group and subsequently reacted with BCN-Osu to introduce the BCN handle. This BCN-tagged bait can then be incubated with a cell lysate to allow for the formation of protein-ligand complexes.

For the subsequent capture and identification of these protein targets, the BCN-tagged bait-protein complexes can be reacted with an azide-functionalized solid support, such as agarose (B213101) or magnetic beads. This allows for the selective enrichment of the target proteins, which can then be identified by mass spectrometry. This approach, facilitated by the specific and efficient SPAAC reaction, can significantly improve the signal-to-noise ratio in affinity-based proteomics experiments. The use of chemical probes is an essential tool for understanding biological systems and identifying potential therapeutic targets. nih.govrsc.org

Advanced Methodological Considerations and Future Research Trajectories

Development of Orthogonal Bioconjugation Platforms Expanding BCN-Osu Utility

Orthogonal bioconjugation involves the simultaneous execution of multiple independent reactions within a single system, each targeting specific functional groups without cross-reactivity. BCN-based click chemistry, being copper-free and highly selective for azides, is inherently bioorthogonal to many native biological functionalities and other common click chemistry pairs like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.orgnih.gov

Future research aims to develop platforms that combine BCN-mediated SPAAC with other orthogonal reactions. This would allow for the simultaneous labeling or modification of multiple targets within a complex biological sample or the construction of multi-component bioconjugates with precise control over the attachment of different molecules. For instance, combining BCN-azide chemistry with tetrazine-TCO (trans-cyclooctene) click chemistry, which is also bioorthogonal and fast, could enable the independent labeling of two distinct biomolecules in the same system. conju-probe.com Developing new linkers and reagents that present BCN and other orthogonal handles in a controlled manner is a key aspect of this research direction.

Integration of BCN-Osu Chemistry in Multiplexed Biological Systems Analysis

Multiplexed analysis involves the simultaneous detection or study of multiple analytes or processes within a single experiment. BCN-Osu chemistry is increasingly integrated into multiplexed biological systems analysis, particularly in areas like proteomics and imaging. axispharm.comresearchgate.net

By using BCN-Osu to introduce BCN handles onto specific biomolecules (e.g., proteins or glycans) and then reacting them with spectrally distinct azide-labeled probes, researchers can simultaneously visualize or quantify multiple targets. Future efforts will focus on developing more sophisticated multiplexing strategies. This includes the creation of panels of BCN-compatible click chemistry reagents with distinct properties (e.g., different fluorophores, isotopes for mass spectrometry, or affinity tags) that can be introduced simultaneously or sequentially. researchgate.net The development of computational tools to design and analyze experiments involving multiple orthogonal reactions will be crucial for advancing multiplexed analysis using BCN-Osu chemistry.

Computational Design and Rational Optimization of Novel BCN-Based Reagents

Computational methods play an increasingly important role in the design and optimization of chemical reagents. mdpi.comnih.gov For BCN-based chemistry, computational approaches can be used to design novel cyclooctyne (B158145) derivatives with improved reactivity, solubility, or specificity.

Emerging Applications of BCN-Osu in Interdisciplinary Chemical Biology and Advanced Material Sciences

BCN-Osu chemistry is finding applications at the interface of chemical biology and material sciences, contributing to the development of advanced functional materials and biomaterials. axispharm.com

Emerging applications include the use of BCN-mediated click chemistry for the functionalization of materials surfaces, the creation of hydrogels with tunable properties, and the synthesis of novel drug delivery systems. sigmaaldrich.comuu.nl For example, BCN-functionalized polymers or nanoparticles can be rapidly conjugated to azide-labeled biomolecules or targeting ligands to create targeted delivery vehicles. uu.nl In material science, the ability to create stable covalent linkages under mild conditions is valuable for incorporating biomolecules or other functional moieties into polymers, hydrogels, and solid supports for applications in tissue engineering, biosensing, and diagnostics. sigmaaldrich.comrsc.org Future research will explore the integration of BCN-Osu chemistry in the creation of dynamic or responsive materials that can change their properties in response to biological stimuli.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.